The synthesis of 3-Phenyl-1H-isochromen-1-one can be achieved through several methods:
The molecular structure of 3-Phenyl-1H-isochromen-1-one consists of a fused ring system comprising an isochromene core with a phenyl substituent. The compound features:
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2
The compound's structural characteristics allow for various interactions within biological systems, particularly through π-stacking and hydrogen bonding .
3-Phenyl-1H-isochromen-1-one participates in several chemical reactions:
The mechanism of action for 3-Phenyl-1H-isochromen-1-one primarily involves its interaction with biological targets such as cyclooxygenase-1 (COX-1) and arachidonic acid pathways:
This action disrupts pathways leading to inflammation and blood clot formation, making it a candidate for therapeutic applications in cardiovascular diseases .
The physical and chemical properties of 3-Phenyl-1H-isochromen-1-one include:
Spectroscopic data provide insights into its structure:
These properties are essential for understanding how the compound behaves in different environments and its potential applications in various fields .
3-Phenyl-1H-isochromen-1-one has diverse applications in scientific research:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: